2-amino(113C)butanedioic acid

Catalog No.
S1537716
CAS No.
137168-39-9
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino(113C)butanedioic acid

CAS Number

137168-39-9

Product Name

2-amino(113C)butanedioic acid

IUPAC Name

2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1

InChI Key

CKLJMWTZIZZHCS-AZXPZELESA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C([13C](=O)O)N)C(=O)O

2-amino(113C)butanedioic acid, commonly known as aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical processes. Its molecular formula is C₄H₇NO₄, and it has a molecular weight of approximately 133.10 g/mol. This compound features two carboxylic acid groups, making it a dicarboxylic amino acid. As a polar molecule, it is soluble in water and exhibits a characteristic acidic taste. Aspartic acid is synthesized in the body and can be obtained from dietary sources such as meat, eggs, and dairy products .

  • Oxidation: It can be oxidized to form 2-oxoglutaric acid, which is an intermediate in the citric acid cycle. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield 2-aminopentanoic acid using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, aspartic acid can undergo decarboxylation to produce β-alanine and carbon dioxide.

These reactions are vital for metabolic pathways, particularly in energy production and amino acid metabolism.

Aspartic acid plays several key roles in biological systems:

  • Neurotransmitter: It functions as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission.
  • Metabolism: It is involved in the urea cycle and the synthesis of other amino acids, including asparagine and methionine.
  • Energy Production: Aspartic acid contributes to the citric acid cycle by participating in the conversion of oxaloacetate to aspartate.

Research has indicated that it may also influence hormone secretion and immune function .

Aspartic acid can be synthesized through various methods:

  • Biological Fermentation: Microbial fermentation using bacteria such as Escherichia coli or Corynebacterium glutamicum can produce aspartic acid from carbohydrates under anaerobic conditions.
  • Chemical Synthesis: The chemical synthesis often involves the reaction of malic acid with ammonia followed by hydrolysis. Another method includes the reaction of maleic anhydride with ammonia .

The choice of synthesis method depends on cost efficiency and desired purity levels.

2-amino(113C)butanedioic acid has numerous applications across various fields:

  • Food Industry: It is used as a flavor enhancer and is a component of artificial sweeteners.
  • Pharmaceuticals: Aspartic acid is utilized in the synthesis of drugs and supplements aimed at improving cognitive function and athletic performance.
  • Agriculture: It serves as a feed additive to promote growth in livestock .

Studies have shown that aspartic acid interacts with various biological systems:

  • Neurotransmission: Its role as an excitatory neurotransmitter means it interacts with glutamate receptors, influencing synaptic plasticity and learning processes.
  • Hormonal Regulation: Research indicates that it may modulate the release of hormones such as insulin and growth hormone, affecting metabolic pathways .

These interactions highlight its importance in both neurological health and metabolic regulation.

Several compounds share structural similarities with 2-amino(113C)butanedioic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
AspartateC₄H₇NO₄Anionic form of aspartic acid at physiological pH
Glutamic AcidC₅H₉NO₄Contains one additional carbon atom; more abundant in proteins
α-Aminobutyric AcidC₄H₉NO₂Lacks one carboxylic group; primarily acts as a neurotransmitter
2-Aminobutanedioic AcidC₄H₇NO₄Structural isomer; differs in spatial arrangement

The uniqueness of 2-amino(113C)butanedioic acid lies in its specific roles in neurotransmission and metabolism, distinguishing it from these similar compounds while contributing significantly to physiological functions.

XLogP3

-2.8

Dates

Modify: 2023-08-15

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